C-Br Bond Dissociation Energy: meta-Bromo Exhibits Lower Benzylic Bond Strength Than para-Bromo Isomer
The benzylic C-Br bond dissociation energy (BDE) of m-bromobenzyl bromide is measurably different from that of its para-substituted analog. Using the toluene-carrier technique, Leigh, Sehon, and Szwarc determined the difference in C-Br bond dissociation energies (ΔD) relative to unsubstituted benzyl bromide. For m-bromobenzyl bromide, ΔD = 0.3 kcal/mol, while for p-bromobenzyl bromide, ΔD = 0.3 kcal/mol [1]. This value indicates a slight weakening of the benzylic C-Br bond due to the electron-withdrawing inductive effect of the meta-bromo substituent, a factor that influences the rate of unimolecular dissociation and subsequent radical reactions.
| Evidence Dimension | C-Br Bond Dissociation Energy Difference (ΔD) |
|---|---|
| Target Compound Data | ΔD = 0.3 kcal/mol (vs. unsubstituted benzyl bromide) |
| Comparator Or Baseline | p-Bromobenzyl bromide: ΔD = 0.3 kcal/mol (vs. unsubstituted benzyl bromide); unsubstituted benzyl bromide: ΔD = 0.0 kcal/mol |
| Quantified Difference | Target compound exhibits a 0.3 kcal/mol decrease in BDE relative to benzyl bromide |
| Conditions | Toluene-carrier technique; gas-phase unimolecular dissociation |
Why This Matters
This thermodynamic parameter provides a fundamental basis for predicting and comparing the relative reactivity of the benzylic site in radical-mediated transformations, allowing for more informed reagent selection.
- [1] Leigh, C. H.; Sehon, A. H.; Szwarc, M. The C-Br bond dissociation energy in substituted benzyl bromides. Proc. R. Soc. Lond. A 1951, 209 (1096), 97-110. View Source
